![molecular formula C11H16BrN B1386967 N-(4-Bromobenzyl)-N-methylpropan-2-amine CAS No. 1172472-73-9](/img/structure/B1386967.png)
N-(4-Bromobenzyl)-N-methylpropan-2-amine
Overview
Description
N-(4-Bromobenzyl)-N-methylpropan-2-amine, also known as NMBPA, is an organic compound with a wide array of scientific research applications. It is a member of the amine family, and has a molecular formula of C7H13BrN2. This compound is used in a variety of lab experiments, including synthesis, biochemical and physiological studies, and drug development. In
Scientific Research Applications
Drug Design: Antimicrobial Agents
The compound’s structure, which includes a bromobenzyl group, makes it a candidate for the design and synthesis of novel compounds with potential antimicrobial properties. These compounds can be tested against bacterial and fungal strains, and their effectiveness can be enhanced by modifying the bromobenzyl moiety to target specific microbial pathways .
Biological Evaluation: Antibiofilm Actions
In the field of microbiology, N-(4-Bromobenzyl)-N-methylpropan-2-amine derivatives can be evaluated for their antibiofilm actions, particularly against Gram-positive pathogens like Enterococcus faecium . Biofilms are complex communities of microorganisms that are difficult to eradicate, and new compounds that can disrupt biofilm formation are of significant interest .
Antioxidant Research: DPPH, ABTS Assays
The compound’s derivatives can also be assessed for their antioxidant activity using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). These assays measure the ability of the compound to act as a free radical scavenger, which is important in preventing oxidative stress-related diseases .
Toxicity Testing: Alternative Methods
Toxicity testing is crucial in the development of new chemical entities. N-(4-Bromobenzyl)-N-methylpropan-2-amine and its derivatives can be subjected to alternative toxicity testing methods, such as testing on freshwater cladoceran Daphnia magna . This helps in evaluating the environmental impact and safety profile of the compound .
In Silico Studies: Drug Discovery
Computational methods, or in silico studies, play a vital role in modern drug discovery. The compound can be used in virtual screening and molecular docking studies to predict its binding affinity to various targets, which aids in the identification of potential therapeutic applications .
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-methylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-9(2)13(3)8-10-4-6-11(12)7-5-10/h4-7,9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRATEWLRLEPNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.